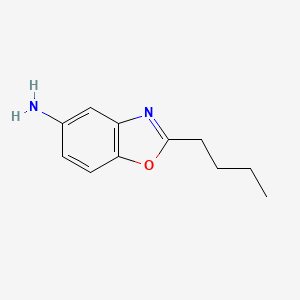

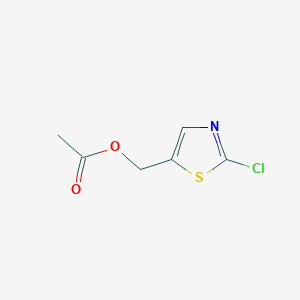

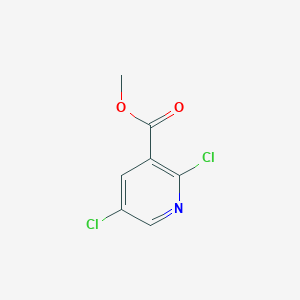

![molecular formula C10H10O2 B1303885 [2-(2-Propiniloxi)fenil]metanol CAS No. 130441-68-8](/img/structure/B1303885.png)

[2-(2-Propiniloxi)fenil]metanol

Descripción general

Descripción

“[2-(2-Propynyloxy)phenyl]methanol”, also known as propargyl ether phenyl methanol, is an aromatic organic compound with the molecular formula C10H10O2. It has a molecular weight of 162.19 . The compound is a low melting solid with a melting point between 38 - 40 degrees Celsius .

Molecular Structure Analysis

The InChI code for [2-(2-Propynyloxy)phenyl]methanol is 1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9 (10)8-11/h1,3-6,11H,7-8H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

[2-(2-Propynyloxy)phenyl]methanol is a low melting solid with a melting point between 38 - 40 degrees Celsius . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación

Investigación Proteómica

[2-(2-Propiniloxi)fenil]metanol: se utiliza en proteómica, que es el estudio a gran escala de las proteínas, sus estructuras y funciones . El compuesto puede utilizarse como bloque de construcción en la síntesis de moléculas complejas que interactúan con las proteínas, lo que ayuda a identificar y comprender las funciones de las proteínas.

Síntesis de Productos Naturales Bioactivos

Debido a su estructura fenólica, este compuesto sirve como precursor en la síntesis de productos naturales bioactivos . Estos productos son vitales para desarrollar nuevos medicamentos y comprender los procesos biológicos.

Polímeros Conductores

La estructura molecular de This compound lo hace adecuado para crear polímeros conductores . Estos polímeros tienen aplicaciones en dispositivos electrónicos debido a su capacidad para conducir la electricidad.

Antioxidantes

Este compuesto tiene un uso potencial como antioxidante . Los antioxidantes son importantes en diversas industrias y en el cuidado de la salud para prevenir la oxidación y proteger otras moléculas de los radicales libres.

Absorbentes Ultravioleta

La estructura fenólica de This compound sugiere su aplicación como absorbente ultravioleta . Esta propiedad es beneficiosa en la producción de protectores solares y recubrimientos protectores.

Retardantes de Llama

This compound: se puede aplicar en el desarrollo de retardantes de llama . Estos son esenciales para mejorar la seguridad contra incendios en textiles, plásticos y otros materiales.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Análisis Bioquímico

Biochemical Properties

[2-(2-Propynyloxy)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The hydroxyl group in [2-(2-Propynyloxy)phenyl]methanol allows it to form hydrogen bonds with other molecules, which can influence its reactivity and interactions . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function .

Cellular Effects

The effects of [2-(2-Propynyloxy)phenyl]methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that [2-(2-Propynyloxy)phenyl]methanol can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the concentration and exposure time of the compound.

Molecular Mechanism

At the molecular level, [2-(2-Propynyloxy)phenyl]methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The hydroxyl group in [2-(2-Propynyloxy)phenyl]methanol allows it to form hydrogen bonds with target molecules, influencing their structure and function . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of [2-(2-Propynyloxy)phenyl]methanol in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effects on cells . In vitro and in vivo studies have shown that the effects of [2-(2-Propynyloxy)phenyl]methanol can vary depending on the duration of exposure and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of [2-(2-Propynyloxy)phenyl]methanol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in research studies .

Metabolic Pathways

[2-(2-Propynyloxy)phenyl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of [2-(2-Propynyloxy)phenyl]methanol within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of [2-(2-Propynyloxy)phenyl]methanol can influence its accumulation and activity in different tissues .

Subcellular Localization

The subcellular localization of [2-(2-Propynyloxy)phenyl]methanol is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of [2-(2-Propynyloxy)phenyl]methanol can affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

(2-prop-2-ynoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSYWNCLODDMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377483 | |

| Record name | [2-(2-propynyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130441-68-8 | |

| Record name | [2-(2-propynyloxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

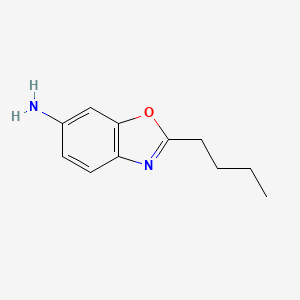

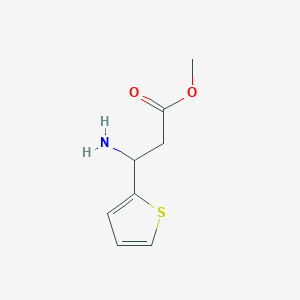

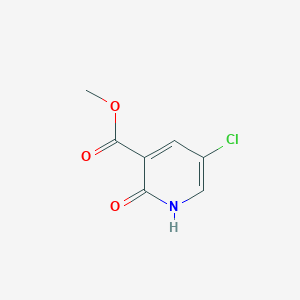

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

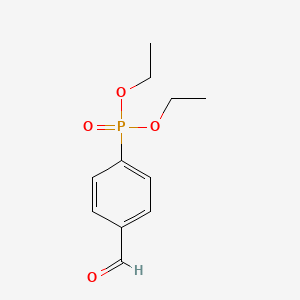

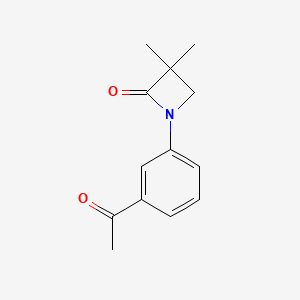

![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

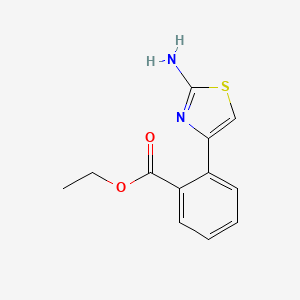

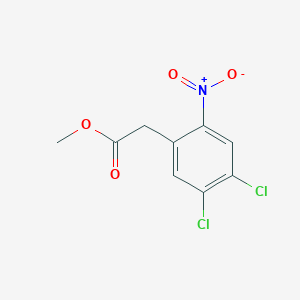

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)